

Technical Guide: 4-(Benzylsulfanyl)benzoic Acid (CAS No. 22855-95-4)

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Compound of Interest

Compound Name: 4-(Benzylsulfanyl)benzoic acid

Cat. No.: B1267275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Benzylsulfanyl)benzoic acid**, also known as 4-(benzylthio)benzoic acid. It includes its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical Identification and Properties

Property	Value	Reference
CAS Number	22855-95-4	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₂ S	[1]
Molecular Weight	244.31 g/mol	[1]
IUPAC Name	4-(benzylsulfanyl)benzoic acid	[1]
Synonyms	4-(benzylthio)benzoic acid	[1]
Appearance	White solid (predicted)	
Melting Point	192-196 °C	[2]
Solubility	Soluble in organic solvents like ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and toluene. Slightly soluble in water.	[3] [4] [5]

Spectroscopic Data

While a complete set of spectra for **4-(Benzylsulfanyl)benzoic acid** is not readily available in public databases, typical spectroscopic data for similar benzoic acid derivatives are provided for reference.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals in the aromatic region for the protons on the two benzene rings and a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy (Predicted) The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the sulfur atom. The carbonyl carbon of the carboxylic acid is expected to appear around 167-173 ppm.[\[6\]](#)[\[7\]](#)[\[8\]](#)

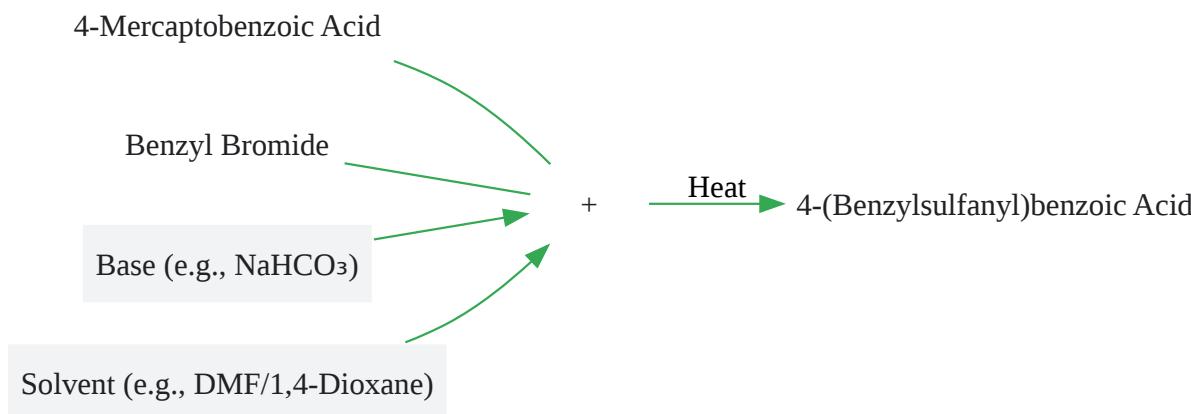
Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group around $2500\text{-}3300\text{ cm}^{-1}$. A strong C=O stretching vibration for the carbonyl group should be present around $1680\text{-}1710\text{ cm}^{-1}$. Characteristic C-H stretching and bending vibrations for the aromatic rings will also be observed.

Experimental Protocols

Synthesis of 4-(Benzylsulfanyl)benzoic Acid

A plausible and efficient method for the synthesis of **4-(Benzylsulfanyl)benzoic acid** involves the nucleophilic substitution reaction between 4-mercaptobenzoic acid and benzyl bromide.

Reaction Scheme:



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Synthesis of 4-(Benzylsulfanyl)benzoic Acid.

Materials:

- 4-Mercaptobenzoic acid
- Benzyl bromide
- Sodium bicarbonate (NaHCO_3) or another suitable base

- Dimethylformamide (DMF)
- 1,4-Dioxane
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Hexane

Procedure:[9]

- In a round-bottom flask, dissolve 4-mercaptopbenzoic acid (1 equivalent) in a 1:1 mixture of DMF and 1,4-dioxane.
- Add sodium bicarbonate (1 equivalent) to the solution at room temperature.
- To this stirred suspension, add benzyl bromide (1.1 equivalents).
- Heat the reaction mixture to 90 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with saturated sodium chloride solution and water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure **4-(Benzylsulfanyl)benzoic acid**.

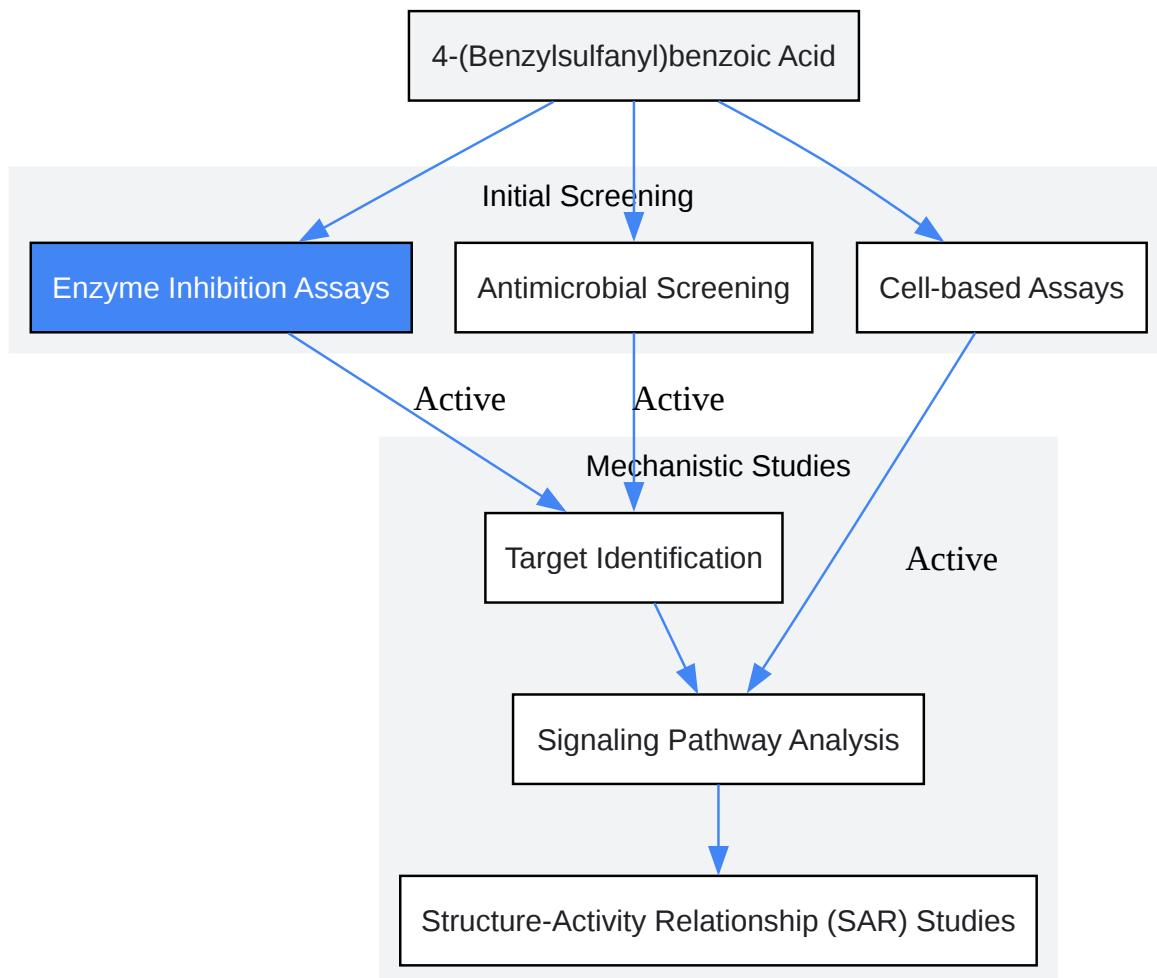
Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **4-(Benzylsulfanyl)benzoic acid**, the structural motifs present in the molecule suggest potential areas for investigation.

Enzyme Inhibition: Derivatives of benzoic acid and compounds containing a sulfamoylbenzoic acid scaffold have been shown to act as inhibitors of various enzymes.[\[10\]](#)[\[11\]](#) For instance, some derivatives exhibit inhibitory activity against cytosolic phospholipase A2 α (cPLA2 α) and microsomal prostaglandin E2 synthase-1 (mPGES-1), which are key enzymes in the arachidonic acid pathway involved in inflammation.[\[10\]](#) Additionally, the benzylsulfanyl-benzoic acid scaffold is a recurring motif in known inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a critical mediator of necroptosis.[\[12\]](#)

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[\[13\]](#)[\[14\]](#) Benzyl and benzoyl benzoic acid derivatives have been investigated as inhibitors of the bacterial RNA polymerase-sigma factor interaction, a crucial step in bacterial transcription.[\[15\]](#)[\[16\]](#) The presence of the sulfur linkage and the lipophilic benzyl group in **4-(Benzylsulfanyl)benzoic acid** may contribute to its potential as an antimicrobial agent.

Workflow for Investigating Biological Activity:



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Workflow for Biological Activity Investigation.

Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of **4-(Benzylsulfanyl)benzoic acid**. This would involve a systematic screening against a panel of enzymes and microbial strains, followed by in-depth mechanistic studies to identify its molecular targets and affected signaling pathways.

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